2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone
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Overview
Description
2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a suitable precursor with hydrazine and an oxidizing agent to form the oxadiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . Finally, the morpholine ring is incorporated through a condensation reaction with a morpholine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, dichloromethane, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity . The piperidine and morpholine rings contribute to the compound’s binding affinity and selectivity for these targets . Overall, the compound exerts its effects through a combination of binding interactions and chemical modifications of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but has different substituents, leading to distinct chemical properties and applications.
3-Amino-4-azido-1,2,5-oxadiazole:
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazole: This compound features multiple oxadiazole rings, enhancing its stability and reactivity.
Uniqueness
2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone is unique due to its combination of oxadiazole, piperidine, and morpholine rings. This structural complexity provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
346645-35-0 |
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Molecular Formula |
C14H22N6O4 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2-[[(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H22N6O4/c15-13-12(16-24-17-13)14(20-4-2-1-3-5-20)18-23-10-11(21)19-6-8-22-9-7-19/h1-10H2,(H2,15,17) |
InChI Key |
NTPLZWQKYXLIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NOCC(=O)N2CCOCC2)C3=NON=C3N |
Origin of Product |
United States |
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